Patent

US07199106B2

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.

[Compound]

Name

lactam

Quantity

3.96 g

Type

reactant

Reaction Step One

[Compound]

Name

lactam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

hemiaminal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

7a

Quantity

9.47 g

Type

reactant

Reaction Step Eight

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

lactam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|

|

Inputs

Step One

[Compound]

|

Name

|

lactam

|

|

Quantity

|

3.96 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

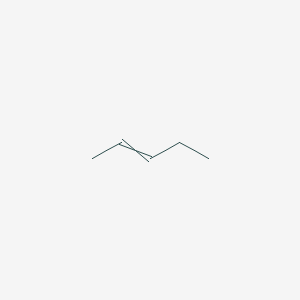

CC=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[B-](CC)(CC)CC

|

Step Five

[Compound]

|

Name

|

lactam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

hemiaminal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

Step Eight

[Compound]

|

Name

|

7a

|

|

Quantity

|

9.47 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

33 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

|

|

Quantity

|

4.21 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC\C=C/CC

|

Step Ten

[Compound]

|

Name

|

lactam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after silica gel purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[SiH](CC)(CC)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=CCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07199106B2

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.

[Compound]

Name

lactam

Quantity

3.96 g

Type

reactant

Reaction Step One

[Compound]

Name

lactam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

hemiaminal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

7a

Quantity

9.47 g

Type

reactant

Reaction Step Eight

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

lactam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|

|

Inputs

Step One

[Compound]

|

Name

|

lactam

|

|

Quantity

|

3.96 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[B-](CC)(CC)CC

|

Step Five

[Compound]

|

Name

|

lactam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

hemiaminal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

Step Eight

[Compound]

|

Name

|

7a

|

|

Quantity

|

9.47 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

33 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

|

|

Quantity

|

4.21 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC\C=C/CC

|

Step Ten

[Compound]

|

Name

|

lactam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after silica gel purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[SiH](CC)(CC)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=CCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07199106B2

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.

[Compound]

Name

lactam

Quantity

3.96 g

Type

reactant

Reaction Step One

[Compound]

Name

lactam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

hemiaminal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

7a

Quantity

9.47 g

Type

reactant

Reaction Step Eight

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

lactam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|

|

Inputs

Step One

[Compound]

|

Name

|

lactam

|

|

Quantity

|

3.96 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[B-](CC)(CC)CC

|

Step Five

[Compound]

|

Name

|

lactam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

hemiaminal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

Step Eight

[Compound]

|

Name

|

7a

|

|

Quantity

|

9.47 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

33 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

|

|

Quantity

|

4.21 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC\C=C/CC

|

Step Ten

[Compound]

|

Name

|

lactam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after silica gel purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[SiH](CC)(CC)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=CCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |